molecular formula C10H13N3O2 B2560180 N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide CAS No. 2411300-05-3

N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide

Cat. No. B2560180
CAS RN: 2411300-05-3
M. Wt: 207.233
InChI Key: DITRYKQXQNUPSF-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the substituents attached to the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. For instance, some 1,2,4-oxadiazoles are solids at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary depending on their application. For instance, some 1,2,4-oxadiazoles have been studied for their anti-infective properties, showing activities against bacteria, viruses, and other pathogens .

Future Directions

1,2,4-Oxadiazoles have shown promise in various fields, including medicinal chemistry and material science . Future research will likely continue to explore the potential applications of these compounds and develop new synthetic methods for their preparation.

properties

IUPAC Name

N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-4-5-8(14)12-9(7(2)3)10-11-6-15-13-10/h6-7,9H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITRYKQXQNUPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=NOC=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide

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